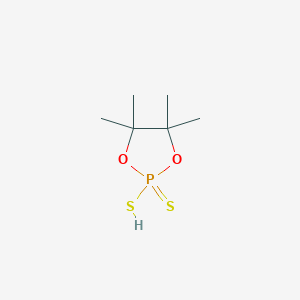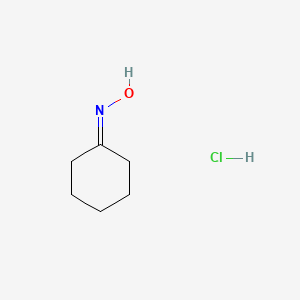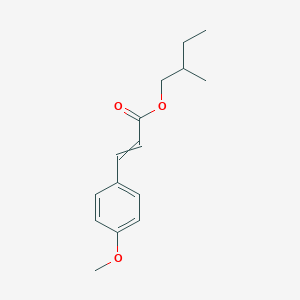
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is an organophosphorus compound. It is characterized by a five-membered ring containing phosphorus, oxygen, and sulfur atoms. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur-containing reagents under controlled conditions. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with sulfur dichloride (SCl2) in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Safety measures are strictly followed due to the reactivity of the starting materials and the potential hazards associated with the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with sulfur-containing compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the compound can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity is exploited in biochemical assays to study enzyme activity and protein interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar structure but contains a chlorine atom instead of a sulfur atom.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane 2-Oxide: Contains an oxygen atom in place of the sulfur atom.
Uniqueness
1,3,2-Dioxaphospholane, 2-mercapto-4,4,5,5-tetramethyl-, 2-sulfide is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing compounds and biochemical probes .
Propiedades
Número CAS |
699-36-5 |
|---|---|
Fórmula molecular |
C6H13O2PS2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C6H13O2PS2/c1-5(2)6(3,4)8-9(10,11)7-5/h1-4H3,(H,10,11) |
Clave InChI |
INACQPHAAHYMKO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(OP(=S)(O1)S)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)


![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)





